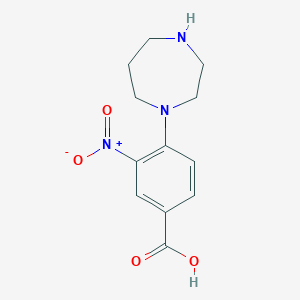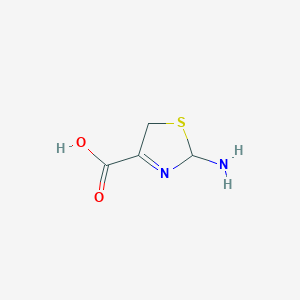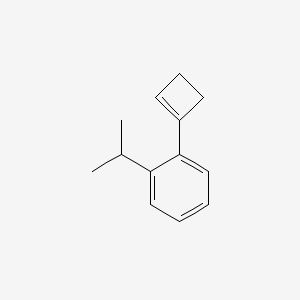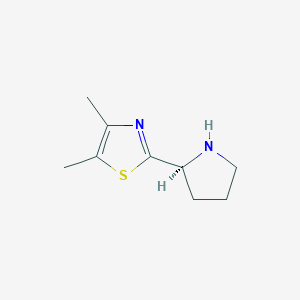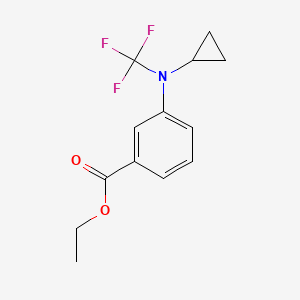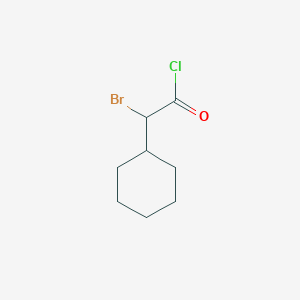![molecular formula C11H21NO B13970031 (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol is a spiro compound characterized by a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spiro structure imparts rigidity and three-dimensionality, making it a valuable scaffold in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spiro compound . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The spiro structure allows for substitution reactions at various positions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Its rigid spiro structure is useful in drug design, particularly for developing inhibitors or modulators of specific biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
- 2-Methyl-2-azaspiro[4.5]decan-8-amine
- 2-Ethyl-2-azaspiro[4.5]decan-8-amine
- 2-Isopropyl-2-azaspiro[4.5]decan-8-amine
Comparison: (2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and biological activity compared to its amine counterparts. The hydroxyl group allows for additional hydrogen bonding and interactions, making it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
(2-methyl-2-azaspiro[4.5]decan-8-yl)methanol |
InChI |
InChI=1S/C11H21NO/c1-12-7-6-11(9-12)4-2-10(8-13)3-5-11/h10,13H,2-9H2,1H3 |
Clé InChI |
UOQTVBQBRODKFK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(C1)CCC(CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


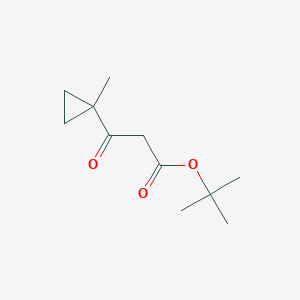
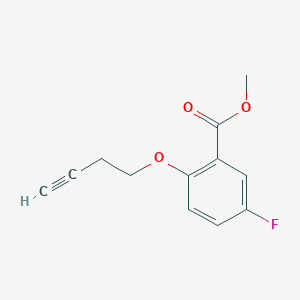
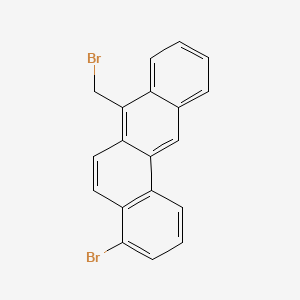
![(S)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13969967.png)
![(R)-1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane](/img/structure/B13969978.png)
